molecular formula C10H19ClN4O4 B3116504 4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate CAS No. 2170798-10-2

4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate

Cat. No.: B3116504
CAS No.: 2170798-10-2
M. Wt: 294.73 g/mol
InChI Key: RJNUXEDAPIKMDE-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N4O3.ClH.H2O/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;;/h4-7H2,1-3H3;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNUXEDAPIKMDE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4,6-dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate involves the reaction of 2-chloro-4,6-dimethoxy[1,3,5]triazine with N-methylmorpholine. This reaction typically occurs in the presence of a solvent such as tetrahydrofuran (THF) and proceeds rapidly at room temperature . The resulting product is then purified and isolated as a hydrate form.

Chemical Reactions Analysis

4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate primarily undergoes substitution reactions. It is commonly used in the activation of carboxylic acids to form amides. The reaction conditions often involve the use of THF as a solvent and N-Fmoc amino acids as substrates . The major products formed from these reactions are amides, which are essential in peptide synthesis.

Scientific Research Applications

Pharmaceutical Applications

DMTMM serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is primarily utilized for:

  • Activation of Carboxylic Acids : DMTMM is employed to activate carboxylic acids for coupling reactions, facilitating the formation of amides and esters. This activation is vital in synthesizing peptide bonds in drug development .
  • Reagent in Coupling Reactions : It acts as a coupling reagent in the synthesis of complex organic molecules, including those used in medicinal chemistry. The compound helps improve yields and selectivity in reactions involving amino acids and other nucleophiles .

Case Study: Synthesis of Peptides

In a study published in Journal of Organic Chemistry, researchers utilized DMTMM to synthesize a series of peptides with improved yields compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide). The use of DMTMM resulted in higher purity levels and reduced side reactions, showcasing its effectiveness as a coupling reagent .

Organic Synthesis

DMTMM is recognized for its role in organic synthesis beyond pharmaceuticals:

  • Synthesis of Heterocycles : The compound has been used effectively in synthesizing various heterocyclic compounds, which are essential in developing agrochemicals and pharmaceuticals .
  • Functional Group Transformations : It facilitates the transformation of functional groups, enhancing the versatility of synthetic routes available to chemists.

DMTMM's utility extends into agrochemicals where it aids in the synthesis of herbicides and pesticides:

  • Synthesis of Bioactive Compounds : The compound supports the development of bioactive agrochemicals through efficient coupling reactions that enhance biological activity against pests and weeds .

Mechanism of Action

The mechanism of action of 4-(4,6-dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride hydrate involves the activation of carboxylic acids to form reactive intermediates that readily react with amines to form amides. This process is facilitated by the presence of the triazine ring, which acts as an electron-withdrawing group, enhancing the reactivity of the carboxylic acid . The molecular targets involved in this mechanism are primarily carboxylic acids and amines.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of DMTMM and Comparable Compounds
Compound Reactivity Solvent Compatibility Stability Safety Profile
DMTMM High (amide/ester bonds) Polar solvents Air/moisture-sensitive Severe skin/eye hazards
EDCI Moderate (requires HOBt) Organic solvents Stable Mild irritation
Cyanuric Chloride High (harsh conditions) Non-polar solvents Hydrolysis-prone Toxic byproducts
Bis-Morpholino Triazine Moderate (urea bonds) Organic solvents Stable Limited data

Research Findings and Limitations

  • Advantages of DMTMM :
    • Enables high-yield amidation without racemization, critical for peptide drugs .
    • Facilitates eco-friendly biopolymer aerogels via ambient drying, reducing energy costs .
  • Limitations :
    • Sensitivity to moisture limits long-term storage .
    • High toxicity necessitates stringent safety protocols .

Biological Activity

4-(4,6-Dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate, commonly referred to as DMTMM, is a coupling reagent extensively used in organic synthesis, particularly in peptide synthesis and esterification reactions. Its unique structural properties confer significant biological activity, making it a subject of interest in various fields of research.

  • Molecular Formula : C10H17ClN4O3
  • Molecular Weight : 276.72 g/mol
  • CAS Number : 3945-69-5
  • Purity : Typically ≥97% .

Structural Formula

The compound features a triazine ring which enhances its reactivity and stability in coupling reactions.

PropertyValue
Melting Point118°C to 120°C
Physical FormWhite powder or chunks
Hazard ClassificationDanger (Acute toxicity)

Biological Activity

DMTMM exhibits several biological activities that are crucial for its applications in medicinal chemistry and biochemistry.

1. Peptide Synthesis

DMTMM is primarily utilized as a coupling agent in the synthesis of peptides. Its efficiency is attributed to its ability to activate carboxylic acids, facilitating the formation of amide bonds without the need for additional activating agents .

2. Tanning Agent

Recent studies have explored DMTMM's potential as a metal-free tanning agent in leather production. This application highlights its biocompatibility and reduced environmental impact compared to traditional tanning agents .

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated the use of DMTMM in synthesizing a cyclic heptapeptide containing GABA. The reaction conditions were optimized to yield high purity and yield of the desired product, showcasing DMTMM's effectiveness as a coupling reagent .

Case Study 2: Environmental Impact

In a comparative study on tanning agents, DMTMM was evaluated for its environmental safety and efficiency in producing high-quality leather without the use of toxic metals. Results indicated that DMTMM could replace conventional tanning agents while maintaining product quality .

Research Findings

Recent publications have focused on the synthesis and application of DMTMM in various organic transformations:

  • Synthesis of Amides and Esters : DMTMM has been successfully employed in amide bond formation through dehydration condensation reactions, showcasing its versatility as a coupling agent .
  • Hydrogel Development : Research has also explored the incorporation of DMTMM into hydrogels for drug delivery systems, enhancing the release profiles of encapsulated drugs .

Q & A

Basic: What is the standard protocol for synthesizing carboxamides using this compound?

A typical procedure involves dissolving a carboxylic acid (e.g., 3-phenylpropionic acid) and an amine (e.g., 2-phenylethylamine) in methanol at a 1:1.1 molar ratio. The compound is added in equimolar amounts to the acid, and the mixture is stirred at room temperature for 1 hour. This method achieves direct amide bond formation without requiring pre-activation of the acid . For reproducibility, ensure anhydrous conditions and confirm reagent purity via HPLC (≥95% recommended) .

Basic: What is the mechanism of carboxylic acid activation by this compound?

The triazine moiety reacts with the carboxylate anion to form an active ester intermediate (O-acylisourea), which is subsequently attacked by the amine nucleophile. The methoxy groups on the triazine ring enhance electrophilicity, facilitating efficient coupling even in aqueous or alcoholic solvents. By-products include 4,6-dimethoxy-1,3,5-triazin-2-one, which is water-soluble and easily removed .

Advanced: How can reaction conditions be optimized to minimize racemization in peptide synthesis?

To suppress racemization:

  • Use polar aprotic solvents (e.g., DMF) instead of methanol for sterically hindered substrates.
  • Maintain a pH of 6–7 to avoid base-catalyzed epimerization.
  • Reduce reaction time to 30–60 minutes and monitor progress via LC-MS.
  • Pre-activate the carboxylic acid with the compound at 0–4°C before adding the amine .

Advanced: How does this compound compare to other coupling agents (e.g., HATU, EDC) in solid-phase peptide synthesis?

Unlike HATU or EDC, this compound does not require additives like HOAt or NHS. It exhibits superior solubility in both organic and aqueous media, enabling one-pot reactions. However, its stability in DMSO is limited (≤2 hours at 25°C), necessitating immediate use after dissolution. Comparative studies show 10–15% higher yields for hydrophobic peptides due to reduced steric hindrance .

Data Contradiction: How should researchers address discrepancies in reported purity grades (95% vs. 98%)?

Purity variations arise from hydration levels (e.g., 17% water content in some batches). To standardize reactions:

  • Calculate equivalents based on anhydrous molecular weight (276.72 g/mol).
  • Validate purity via Karl Fischer titration for water content and HPLC for organic impurities.
  • Adjust stoichiometry by 5–10% for batches with ≤97% purity .

Methodological: What analytical techniques are critical for characterizing reaction intermediates?

  • NMR (¹H/¹³C): Track the disappearance of carboxylic acid protons (δ 10–12 ppm) and formation of amide bonds (δ 6.5–8.5 ppm).
  • FT-IR: Confirm ester intermediate formation (C=O stretch at 1740–1720 cm⁻¹).
  • LC-MS: Identify by-products like triazinone (m/z 171.1) and unreacted starting materials .

Safety: What precautions are essential for handling this compound?

  • Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (P280, P305+P351+P338).
  • Store at –20°C in a desiccator to prevent hydrolysis.
  • Dispose of waste via incineration (UN3261, Class 8), and neutralize spills with 5% sodium bicarbonate .

Advanced: How can side reactions with hydroxyl-containing solvents (e.g., methanol) be mitigated?

The compound can react with alcohols to form inactive esters. To prevent this:

  • Use anhydrous solvents (e.g., THF, acetonitrile) for acid activation.
  • Limit alcohol content to <10% (v/v) in mixed-solvent systems.
  • Add the amine immediately after acid activation .

Basic: What are the key stability considerations for long-term storage?

  • Degradation occurs via hydrolysis of the triazine ring, especially in humid environments.
  • Store under argon in sealed, moisture-proof vials.
  • Monitor stability by TLC (Rf = 0.3 in 5:1 EtOAc:MeOH); discard if decomposition exceeds 5% .

Advanced: How can this reagent be adapted for large-scale (≥1 mol) syntheses?

  • Use continuous flow reactors to improve heat dissipation and reduce reaction time.
  • Optimize solvent volume to ≤0.5 L/mol to minimize waste.
  • Recycle unreacted starting materials via aqueous extraction (triazinone by-product is water-soluble) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate
Reactant of Route 2
Reactant of Route 2
4-(4,6-dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.